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Compound of Interest

Compound Name: J 2922

Cat. No.: B1672716 Get Quote

An In-depth Technical Guide on Compound J (N,N-bis(2-chloroethyl)docos-13-enamide)

Disclaimer: The information presented in this document is based on a limited set of publicly

available scientific literature. The designation "Compound J 2922" was not found in the

reviewed publications; however, "Compound J" has been identified as N,N-bis(2-

chloroethyl)docos-13-enamide. The data and protocols are derived from a single primary study,

and therefore, a comprehensive understanding of this compound's properties and activities is

not yet available.

Introduction
Compound J, chemically identified as N,N-bis(2-chloroethyl)docos-13-enamide, is a synthetic

analog of a highly unsaturated fatty acid originally isolated from Isatis tinctoria L., a plant also

known as Banlangen, which is used in traditional Chinese medicine.[1] This compound has

been investigated for its potential antitumor and immunoregulatory activities, with a primary

focus on its ability to reverse multidrug resistance (MDR) in cancer cells.[1]
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Property Value

Chemical Name N,N-bis(2-chloroethyl)docos-13-enamide

Molecular Formula C₂₆H₄₉Cl₂NO

Purity (as reported) >99.5% (HPLC)

Stock Solution Preparation
Dissolved in absolute ethanol to 10 and 200

mg/ml, followed by sterile filtration.

Table 1: Chemical and Physical Properties of Compound J.[1]

Biological Activity and Quantitative Data
The principal biological activity of Compound J reported in the literature is its capacity to

resensitize multidrug-resistant cancer cells to chemotherapeutic agents.

In Vitro Cytotoxicity and Reversal of Multidrug
Resistance
Compound J has demonstrated the ability to reverse adriamycin (ADM) resistance in the

TCA8113/ADM human tongue squamous cell carcinoma cell line.[1]

Cell Line Treatment
IC50 of Adriamycin
(µg/mL)

TCA8113 (Parental) Adriamycin alone 3.14 ± 0.11

TCA8113/ADM (Resistant) Adriamycin alone 87.94 ± 0.78

TCA8113/ADM (Resistant)
Adriamycin + Compound J

(200 µg/mL)
35.74 ± 2.34

Table 2: IC50 Values of Adriamycin in the Presence and Absence of Compound J.[1]

The reversal of drug resistance is quantified by the reversal fold (RF), which was calculated to

be 2.461 for Compound J at a concentration of 200 µg/mL in TCA8113/ADM cells.
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In Vivo Antitumor Efficacy
In a preclinical in vivo model using BALB/c nude mice with subcutaneously transplanted

TCA8113 tumors, Compound J exhibited significant tumor growth inhibition.

Treatment Group Dosage Outcome

Control Saline Normal tumor growth

Cyclophosphamide 10 mg/kg/day for 14 days Inhibition of tumor growth

Compound J 2.5 mg/kg/day for 14 days

More significant inhibition of

tumor growth compared to

cyclophosphamide

Table 3: In Vivo Antitumor Activity of Compound J.

The mechanism of this antitumor effect was attributed to the suppression of cell proliferation, as

indicated by the downregulation of the Ki-67 marker, and the induction of apoptosis.

Mechanism of Action in Multidrug Resistance
The primary mechanism by which Compound J reverses multidrug resistance is through the

inhibition of the glutathione S-transferase (GST) pathway. Specifically, it has been shown to

significantly decrease the activity of GSTs and enhance the depletion of intracellular glutathione

(GSH) in resistant cancer cells. This action prevents the detoxification of chemotherapeutic

agents like adriamycin, thereby restoring their cytotoxic effects. Importantly, the study found

that Compound J does not affect the function of the P-glycoprotein (P-gp) efflux pump, a

common mechanism of multidrug resistance.
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Caption: Mechanism of Action of Compound J in Reversing Multidrug Resistance.

Experimental Protocols
The following are summaries of the key experimental methodologies described in the primary

literature.

Cell Culture and Development of Resistant Cell Line
Cell Lines: The human tongue squamous cell carcinoma cell line TCA8113 and its

adriamycin-resistant derivative, TCA8113/ADM, were used.

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

Induction of Resistance: The TCA8113/ADM cell line was developed by exposing the

parental TCA8113 cells to stepwise increases in the concentration of adriamycin (from 0.01

to 0.1 µg/mL). The resistance was maintained by culturing the cells in a medium containing

0.1 µg/mL adriamycin.

In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of adriamycin, both alone and in combination

with Compound J, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
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diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

In Vivo Subcutaneously Transplanted Tumor Model
Animal Model: 4-6 week old female BALB/c nude mice were used.

Tumor Cell Inoculation: 4 x 10⁵ TCA8113 cells in a 200 µl volume were subcutaneously

inoculated into the mice.

Treatment Regimen: Treatment with either Compound J (2.5 mg/kg/day), cyclophosphamide

(10 mg/kg/day), or saline (control) was initiated and continued for 14 days.

Endpoint Analysis: After 15 days post-transplant, tumor grafts were collected, weighed, and

processed for immunohistochemical analysis of Ki-67 expression and flow cytometric

analysis of apoptosis.

GST Activity and GSH Level Determination
The effect of Compound J on the enzymatic activity of GST and the intracellular concentration

of GSH was measured in TCA8113/ADM cells following treatment with 200 µg/mL of

Compound J.

Conclusion and Future Directions
Compound J (N,N-bis(2-chloroethyl)docos-13-enamide) has emerged from a single study as a

promising agent for reversing multidrug resistance in a specific type of cancer cell. Its

mechanism of action, centered on the inhibition of the GST/GSH detoxification pathway,

presents a distinct advantage over agents that target P-gp, as it may be effective in tumors

where P-gp is not the primary driver of resistance.

However, the current body of knowledge on this compound is limited. To fully assess its

therapeutic potential, further research is critically needed in the following areas:

Pharmacokinetics: A comprehensive evaluation of the absorption, distribution, metabolism,

and excretion (ADME) properties of Compound J is essential.

Broad-Spectrum Activity: Studies are required to determine if its MDR-reversing activity

extends to other cancer cell types and other chemotherapeutic agents.
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Detailed Mechanism of Action: A deeper investigation into the specific GST isozymes

inhibited by Compound J and the downstream signaling consequences is warranted.

Toxicology: A thorough toxicological profiling is necessary to establish its safety profile.

Clarification of "J 2922": Further communication with the original researchers may be

necessary to clarify the significance of the "2922" identifier.

Without this additional research, the clinical translatability of Compound J remains speculative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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